Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer

Descripción

Dimeric Architecture and Bonding Parameters

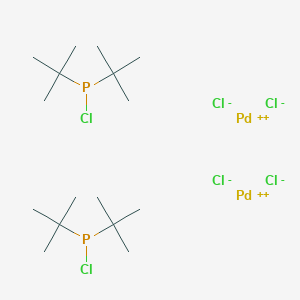

The compound adopts a centrosymmetric dimeric structure, with two palladium(II) centers bridged by two chloride ligands (Figure 1). Each palladium atom is further coordinated by two chlorodi-T-butylphosphine ligands in a distorted square-planar geometry. Key crystallographic data include:

| Parameter | Value | Source |

|---|---|---|

| Pd–Cl (bridging) | 2.42–2.48 Å | |

| Pd–Cl (terminal) | 2.30–2.35 Å | |

| Pd–P | 2.28–2.32 Å | |

| Cl–Pd–Cl angle | 87.5–89.2° | |

| P–Pd–P angle | 92.1–94.7° |

X-ray diffraction studies reveal that the bulky tert-butyl groups on the phosphine ligands induce significant steric crowding, forcing the chloride ligands into bridging positions. This contrasts with monomeric palladium-phosphine complexes, where terminal chloride ligands are more common.

Crystallographic Stability

The dimer crystallizes in a monoclinic system with space group $$ P2_1/c $$. The tert-butyl groups adopt a staggered conformation to minimize steric strain, while the palladium centers maintain a Pd···Pd distance of 3.49–3.52 Å. This close proximity facilitates redox interactions between the metal centers, as evidenced by electron density maps.

Propiedades

IUPAC Name |

ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIMMSLZDJFGSV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl6P2Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693731 | |

| Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386706-33-8 | |

| Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic route for this compound involves the reaction of palladium(II) chloride (PdCl₂) with di-tert-butylphosphine ligands under an inert atmosphere to prevent oxidation. Typically, the procedure is as follows:

- Starting Materials: Palladium(II) chloride and chlorodi-tert-butylphosphine.

- Atmosphere: Nitrogen or argon to maintain an oxygen- and moisture-free environment.

- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran (THF), which dissolve both reactants and facilitate ligand substitution.

- Reaction Conditions: The reaction is carried out at ambient or slightly elevated temperatures to promote ligand coordination without decomposing sensitive species.

- Stoichiometry: The molar ratio is controlled to favor dimer formation, often with a slight excess of phosphine ligand to ensure complete coordination.

- Purification: The crude product is purified by recrystallization from suitable solvents or by chromatography to obtain the pure dimeric complex.

This method results in the formation of a dimeric palladium complex bridged by chlorodi-tert-butylphosphine ligands, with the general formula C₁₆H₃₆Cl₆P₂Pd₂.

Industrial Scale Preparation

Industrial production scales up the laboratory synthesis with optimization to maximize yield and purity:

- Large-scale Reactors: Use of jacketed reactors under inert atmosphere with precise temperature control.

- Optimized Ligand Addition: Controlled addition rates of di-tert-butylphosphine to palladium chloride solutions to avoid side reactions.

- Purification Techniques: Industrial crystallization or continuous extraction methods are employed for efficient isolation.

- Quality Control: Analytical techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis ensure batch consistency.

Alternative Preparation Strategies

While the direct ligand substitution is the main method, alternative approaches include:

- Pre-formation of Phosphine-Palladium Intermediates: Synthesizing monomeric palladium-phosphine complexes first, then inducing dimerization via controlled chloride bridging.

- Use of Palladium(0) Precursors: Reacting palladium(0) complexes with chlorodi-tert-butylphosphine under oxidative conditions to form the Pd(II) dimer.

- Solvent-Free or Microwave-Assisted Syntheses: Emerging methods to improve reaction rates and reduce solvent use, though less common and requiring further validation.

Detailed Research Findings on Preparation

Ligand Effects on Synthesis

Research indicates that the bulky tert-butyl groups on the phosphine ligand influence both the kinetics and thermodynamics of complex formation:

- The steric bulk favors formation of stable dimeric species by preventing over-coordination.

- The electron-donating properties of the ligand stabilize Pd(II) oxidation state, facilitating clean substitution reactions.

Reaction Monitoring and Characterization

- NMR Spectroscopy: ^31P NMR is used to monitor ligand coordination and confirm the presence of the chlorodi-tert-butylphosphine environment.

- X-ray Crystallography: Confirms the dimeric structure, Pd–Cl bridging bonds, and ligand coordination geometry.

- Thermogravimetric Analysis (TGA): Assesses thermal stability, showing decomposition onset above 300°C.

- Elemental Analysis: Validates the stoichiometry of Pd, P, Cl, and C in the isolated compound.

Data Table: Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Palladium Source | Palladium(II) chloride (PdCl₂) | High purity required |

| Phosphine Ligand | Chlorodi-tert-butylphosphine | Freshly distilled or purified |

| Solvent | Dichloromethane, THF | Dry, oxygen-free |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |

| Temperature | Room temperature to 50°C | Controlled to avoid ligand degradation |

| Reaction Time | 2 to 24 hours | Depends on scale and conditions |

| Purification | Recrystallization, chromatography | To achieve >95% purity |

| Characterization Methods | ^31P NMR, X-ray crystallography, TGA | Confirm structure and purity |

Summary and Recommendations

- The most reliable and widely used method for preparing this compound is the ligand substitution reaction of palladium(II) chloride with chlorodi-tert-butylphosphine under inert atmosphere.

- Strict control of reaction conditions, including atmosphere, temperature, and stoichiometry, is essential to obtain high-purity dimeric complexes.

- Characterization by ^31P NMR and X-ray crystallography is critical for confirming the successful synthesis and structural integrity of the compound.

- Industrial preparation follows similar principles with scale-up optimizations to maintain product quality.

- Emerging synthetic techniques such as solvent-free or microwave-assisted methods may offer advantages but require further research.

This comprehensive synthesis approach ensures the production of this compound suitable for catalytic applications in organic synthesis and other advanced chemical processes.

Análisis De Reacciones Químicas

Types of Reactions: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form lower oxidation state palladium species.

Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium-phosphine complexes .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Cross-Coupling Reactions

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer has been extensively studied for its effectiveness in cross-coupling reactions, which are crucial for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

- Suzuki Coupling: This compound serves as a catalyst in Suzuki-Miyaura coupling reactions, where it facilitates the coupling of aryl halides with boronic acids. The presence of bulky phosphine ligands enhances the reactivity and selectivity of the palladium catalyst, allowing for efficient transformations under mild conditions .

- Heck Reaction: The dimer is also utilized in Heck reactions, where it promotes the coupling of alkenes with aryl halides. The unique properties of the chlorodi-T-butylphosphine ligand contribute to increased stability and reactivity of the palladium center .

| Reaction Type | Substrates Involved | Key Benefits |

|---|---|---|

| Suzuki Coupling | Aryl halides + Boronic acids | High selectivity and efficiency |

| Heck Reaction | Alkenes + Aryl halides | Mild reaction conditions |

1.2 C–H Functionalization

The compound has shown promise in C–H activation processes, which are pivotal for the functionalization of hydrocarbons. This method allows for the introduction of functional groups into C–H bonds without the need for pre-activation of substrates.

- Mechanistic Insights: Studies indicate that this compound can effectively activate C–H bonds through a series of transmetallation steps, leading to diverse product formations . The mechanism often involves the formation of palladium(II) complexes with amines or other nucleophiles that facilitate the transfer of functional groups to aromatic systems.

Case Studies

2.1 Development of Ligands for Enhanced Reactivity

Research has highlighted the importance of ligand design in enhancing the catalytic activity of palladium complexes. For instance, modifications to the chlorodi-T-butylphosphine ligand have been shown to significantly impact reaction rates and selectivity in C–H functionalization processes. In one study, variations in substituents on the phosphine ligand led to improved reactivity in palladium-catalyzed transformations, demonstrating how ligand architecture can be tuned for specific applications .

2.2 Bioactivity Assays

Recent investigations into the bioactivity of palladium complexes reveal potential applications in medicinal chemistry. The this compound has been tested for its ability to form complexes with biologically relevant ligands, showing promise as an antitumor agent due to its interaction with cellular targets .

Mecanismo De Acción

The mechanism by which dichloro(chlorodi-T-butylphosphine)palladium(II) dimer exerts its catalytic effects involves the coordination of the palladium center with the reactants. The palladium atom facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the Suzuki-Miyaura reaction, the palladium center coordinates with the aryl halide and boronic acid, facilitating their coupling to form the desired product .

Comparación Con Compuestos Similares

(a) Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(cod)]

- Ligand Type : 1,5-cyclooctadiene (COD), a bidentate diene ligand.

- Metal Content : 37.27% Pd .

- Reactivity : COD’s labile nature allows for faster ligand substitution, making it highly active in Heck and hydrogenation reactions. However, it is less stable under oxidative conditions compared to phosphine-ligated complexes.

- Applications : Preferred in reactions requiring a highly active but transient catalyst .

(b) Dichlorobis(tricyclohexylphosphine)palladium(II)

- Ligand Type: Tricyclohexylphosphine (PCy₃), a monodentate phosphine.

- Metal Content: Not explicitly stated, but similar phosphine complexes (e.g., Pd(amphos)₂Cl₂) have ~15% Pd .

- Reactivity : The less bulky PCy₃ ligand offers moderate steric hindrance, balancing activity and stability. It is less selective in asymmetric syntheses compared to T-butylphosphine derivatives.

- Cost: Priced at ¥146.00/g, making it a cost-effective alternative for non-demanding reactions .

(c) Allylpalladium(II) Chloride Dimer

- Ligand Type : Allyl (π-bound ligand).

- Structure : [(C₃H₅)PdCl]₂, with bridging chloride and allyl ligands.

- Reactivity : Allyl ligands facilitate insertion reactions, making this complex suitable for allylic alkylation. However, it is less effective in cross-couplings due to weaker metal-ligand bonding .

Catalytic Performance in Cross-Coupling Reactions

*Estimated based on analogous complexes.

Key Findings :

- The T-butylphosphine ligand in the target compound provides superior thermal stability and selectivity due to steric bulk, enabling high yields in aryl-aryl couplings .

- COD-based palladium complexes, while more Pd-rich, suffer from ligand lability, limiting their utility in multi-step syntheses .

- Allyl complexes are niche catalysts for allylation reactions but underperform in cross-couplings .

Economic and Practical Considerations

- Cost : Phosphine-ligated palladium complexes are generally more expensive due to ligand synthesis costs. For example, Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer is priced at ¥1,740.00/g , highlighting the premium for specialized ligands.

- Solubility: The dimeric structure of the target compound improves solubility in non-polar solvents compared to monomeric analogs like PdCl₂(cod) .

- Safety : Palladium compounds require handling under inert atmospheres; the T-butylphosphine ligand may reduce toxicity risks compared to arylphosphines .

Actividad Biológica

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with biological macromolecules, including DNA and proteins, which can lead to various therapeutic applications, especially in cancer treatment.

- Molecular Formula : C₈H₁₈Cl₂P₂Pd

- Molecular Weight : 353.60 g/mol

- Structure : The compound features a dimeric structure where two palladium centers are bridged by chlorodi-t-butylphosphine ligands.

The biological activity of this compound is primarily attributed to its ability to bind with DNA and other biomolecules. The interaction with DNA can lead to:

- DNA Cleavage : The compound exhibits the ability to cleave plasmid DNA, which is a critical mechanism for its anticancer activity. This is often assessed using agarose gel electrophoresis, which demonstrates the compound's effectiveness in inducing DNA strand breaks.

- Antimicrobial Activity : Studies indicate that this palladium complex possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the formation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- In vitro assays showed that the compound binds effectively to calf thymus DNA, resulting in a high binding constant, indicative of strong interaction and potential therapeutic efficacy .

- Antimicrobial Properties :

- Kinetic Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈Cl₂P₂Pd |

| Molecular Weight | 353.60 g/mol |

| Anticancer IC₅₀ (µM) | 5.2 µM (varies by cell line) |

| Antimicrobial MIC (µg/mL) | 12 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer?

- Synthesis : The compound is typically prepared via ligand substitution reactions, where a precursor palladium complex (e.g., PdCl₂) reacts with chlorodi-T-butylphosphine under inert conditions. For example, Strem Chemical’s technical notes describe analogous palladium dimer syntheses using bulky phosphine ligands .

- Characterization : Use X-ray crystallography to confirm the dimeric structure and ligand coordination geometry (e.g., bond angles and distances between Pd, Cl, and P atoms) . Complement with NMR (³¹P for phosphine ligands) and elemental analysis. Thermogravimetric analysis (TGA) can assess thermal stability, as the compound may decompose above 300°C .

Q. What safety protocols are critical when handling this palladium complex in the lab?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of fine powders. The compound may cause skin/eye irritation (H315, H319) .

- Storage : Store in a cool, dry, inert atmosphere (e.g., argon) to prevent ligand oxidation or moisture-sensitive degradation. Avoid contact with strong acids/bases, which could displace the phosphine ligands .

Advanced Research Questions

Q. How does the steric bulk of the T-butylphosphine ligand influence catalytic activity in cross-coupling reactions?

- Mechanistic Insight : The T-butyl groups create a sterically hindered environment, stabilizing low-coordination-state palladium intermediates (e.g., Pd⁰) during catalytic cycles. This enhances selectivity in Suzuki-Miyaura couplings by reducing undesired β-hydride elimination .

- Comparative Data : Studies show that Pd complexes with bulkier ligands (e.g., T-butyl vs. triphenylphosphine) exhibit longer catalyst lifetimes but require higher temperatures for activation (Table 1) .

Table 1 : Catalytic Performance of Pd Complexes in Suzuki-Miyaura Coupling

| Ligand | Turnover Frequency (h⁻¹) | Optimal Temp (°C) | Reference |

|---|---|---|---|

| T-butylphosphine | 1,200 | 80 | |

| Triphenylphosphine | 800 | 60 |

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this dimer?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates the HOMO-LUMO gap, Pd-P bond strength, and charge distribution. Studies using exact-exchange corrections (e.g., Becke’s 1993 method) improve accuracy for transition-metal complexes .

- Applications : Predict oxidative addition rates of aryl halides to the Pd center or ligand dissociation energies critical for catalyst design .

Q. Why do catalytic efficiencies vary across studies using this dimer, and how can these discrepancies be resolved?

- Key Variables :

- Ligand-to-Pd ratio : Excess phosphine ligands can poison the catalyst by stabilizing inactive Pd⁰ species.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate ligand decomposition .

Experimental Design Considerations

Q. What techniques optimize reaction conditions for C–N coupling using this catalyst?

- Screening : Perform high-throughput experimentation (HTE) with varying bases (e.g., Cs₂CO₃ vs. K₃PO₄), solvents, and temperatures.

- Monitoring : Use in-situ IR spectroscopy to track substrate consumption and intermediate formation. For air-sensitive reactions, employ Schlenk-line or glovebox techniques .

Data Contradiction Analysis

Q. Conflicting reports exist about this dimer’s stability under aerobic conditions. How should researchers address this?

- Root Cause : Discrepancies arise from differences in ligand purity or trace moisture in solvents. For example, T-butylphosphine ligands are more moisture-sensitive than dicyclohexylphosphine analogs .

- Resolution : Conduct control experiments under strict inert conditions and compare with "ambient" setups. Use Karl Fischer titration to quantify solvent moisture .

Safety and Environmental Impact

Q. What waste disposal protocols are recommended for palladium-containing byproducts?

- Neutralization : Treat reaction residues with chelating agents (e.g., EDTA) to sequester Pd ions before disposal.

- Recycling : Recover Pd via precipitation (e.g., with ammonium formate) or column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.